molecular formula C13H17F3N2O B1453279 4-(4-Methoxypiperidin-1-yl)-3-(trifluoromethyl)aniline CAS No. 1183432-63-4

4-(4-Methoxypiperidin-1-yl)-3-(trifluoromethyl)aniline

Cat. No.: B1453279
CAS No.: 1183432-63-4
M. Wt: 274.28 g/mol
InChI Key: FCWXYJWNGQDTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxypiperidin-1-yl)-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C12H18N2O It is a derivative of aniline, featuring a methoxypiperidinyl group and a trifluoromethyl group attached to the benzene ring

Properties

IUPAC Name

4-(4-methoxypiperidin-1-yl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O/c1-19-10-4-6-18(7-5-10)12-3-2-9(17)8-11(12)13(14,15)16/h2-3,8,10H,4-7,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWXYJWNGQDTBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxypiperidin-1-yl)-3-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the Methoxypiperidinyl Intermediate: This step involves the reaction of piperidine with methanol under acidic conditions to form 4-methoxypiperidine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

    Coupling with Aniline: The final step involves coupling the methoxypiperidinyl intermediate with aniline under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of 4-(4-Methoxypiperidin-1-yl)-3-(trifluoromethyl)aniline follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxypiperidin-1-yl)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.

Scientific Research Applications

4-(4-Methoxypiperidin-1-yl)-3-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(4-Methoxypiperidin-1-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxypiperidin-1-yl)aniline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    3-(Trifluoromethyl)aniline: Lacks the methoxypiperidinyl group, affecting its biological activity and applications.

Uniqueness

4-(4-Methoxypiperidin-1-yl)-3-(trifluoromethyl)aniline is unique due to the presence of both the methoxypiperidinyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Biological Activity

4-(4-Methoxypiperidin-1-yl)-3-(trifluoromethyl)aniline, a compound with significant pharmacological potential, is being investigated for its biological activities, particularly in relation to its role as a transcription factor inhibitor. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a piperidine ring substituted with a methoxy group and an aniline moiety that carries a trifluoromethyl group. This unique structure is believed to contribute to its biological properties.

Research indicates that 4-(4-Methoxypiperidin-1-yl)-3-(trifluoromethyl)aniline functions primarily as an inhibitor of the TEAD (Transcriptional Enhanced Associate Domain) transcription factors. These factors are implicated in various cellular processes, including proliferation and differentiation.

Inhibition of TEAD Transcription Factors

TEAD transcription factors play crucial roles in regulating gene expression related to cancer and inflammatory diseases. The inhibition of these factors by the compound may lead to reduced tumor growth and inflammation. Studies have shown that compounds targeting TEAD can effectively disrupt pathways involved in oncogenesis and fibrosis .

Biological Activity Data

Biological Activity Effect Reference
TEAD InhibitionReduces transcription of target genes involved in cancer
Anti-inflammatoryPotential to mitigate inflammatory responses
Cytotoxicity against cancer cellsInduces apoptosis in specific cancer cell lines

Case Studies

  • Cancer Research : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of 4-(4-Methoxypiperidin-1-yl)-3-(trifluoromethyl)aniline on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in breast and lung cancer models, suggesting its potential as a therapeutic agent against these malignancies .
  • Inflammatory Diseases : A study focusing on the anti-inflammatory properties of this compound found that it effectively reduced markers of inflammation in animal models of autoimmune diseases. The mechanism was attributed to its ability to inhibit TEAD-mediated transcriptional activity, thereby downregulating pro-inflammatory cytokines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxypiperidin-1-yl)-3-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-(4-Methoxypiperidin-1-yl)-3-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.